3-Bromo-n-dodecylbenzamide
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Overview
Description
3-Bromo-n-dodecylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring substituted with a bromine atom and a dodecyl (12-carbon) chain attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-n-dodecylbenzamide typically involves the bromination of n-dodecylbenzamide. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This includes the initial formation of n-dodecylbenzamide followed by bromination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-n-dodecylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of dodecylbenzoic acid.
Reduction: Formation of dodecylbenzylamine.
Scientific Research Applications
3-Bromo-n-dodecylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-n-dodecylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-n-propylbenzamide: Similar structure but with a shorter propyl chain.
3-Bromo-N,N-dimethylbenzamide: Contains dimethyl groups instead of a dodecyl chain.
Uniqueness
3-Bromo-n-dodecylbenzamide is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications requiring hydrophobic interactions and specific molecular conformations .
Properties
Molecular Formula |
C19H30BrNO |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-bromo-N-dodecylbenzamide |
InChI |
InChI=1S/C19H30BrNO/c1-2-3-4-5-6-7-8-9-10-11-15-21-19(22)17-13-12-14-18(20)16-17/h12-14,16H,2-11,15H2,1H3,(H,21,22) |
InChI Key |
WLODYISPCWMIII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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